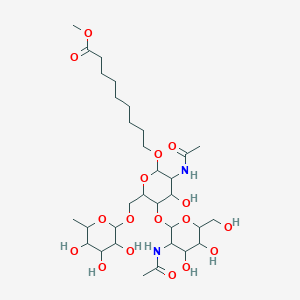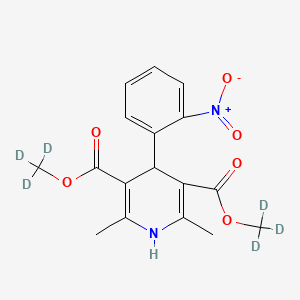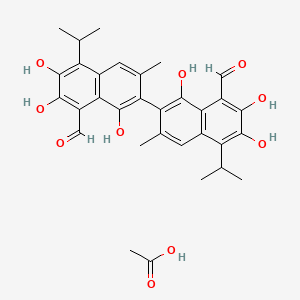
(E)-4-Hydroxy-N-desmethyl Tamoxifen
Übersicht
Beschreibung
(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as (E)-4-hydroxy-N-desmethyltamoxifen, is a potent metabolite of tamoxifen, a widely used drug for the treatment of estrogen receptor-positive breast cancer. Endoxifen is formed in the liver through the cytochrome P450-mediated oxidation of N-desmethyl-tamoxifen. It has been identified as a key player in the therapeutic efficacy of tamoxifen due to its strong antiestrogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Endoxifen can be synthesized through several methods, including the oxidation of N-desmethyl-tamoxifen using cytochrome P450 enzymes. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of CYP2D6 enzymes to catalyze the oxidation reaction .
Industrial Production Methods: In industrial settings, endoxifen is often produced using advanced biotechnological methods. These methods include the use of recombinant enzymes and optimized reaction conditions to maximize yield and purity. The production process may also involve the use of liposomes, complexes, vesicles, emulsions, micelles, and mixed micelles to enhance the stability and bioavailability of endoxifen .
Analyse Chemischer Reaktionen
Types of Reactions: Endoxifen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.
Common Reagents and Conditions: The oxidation of N-desmethyl-tamoxifen to endoxifen typically involves the use of cytochrome P450 enzymes, particularly CYP2D6. Other reagents and conditions may include specific solvents, temperature control, and pH adjustments to optimize the reaction .
Major Products Formed: The primary product formed from the oxidation of N-desmethyl-tamoxifen is endoxifen. Other minor metabolites may also be produced, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Endoxifen has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, endoxifen is used as a model compound to study the metabolism and biotransformation of tamoxifen. It is also used in the development of new synthetic methods and reaction conditions for the production of antiestrogenic compounds .
Biology: In biological research, endoxifen is used to study the molecular mechanisms of estrogen receptor modulation. It is also used in cell culture studies to investigate its effects on cell proliferation, apoptosis, and gene expression .
Medicine: Endoxifen is primarily used in medical research for the treatment of estrogen receptor-positive breast cancer. It has shown promising results in clinical trials for its ability to inhibit tumor growth and reduce the risk of cancer recurrence. Additionally, endoxifen is being investigated for its potential use in the treatment of other hormone-related disorders .
Industry: In the pharmaceutical industry, endoxifen is used in the development of new drugs and formulations for the treatment of breast cancer. It is also used in the production of diagnostic tools and assays for the detection of estrogen receptor activity .
Wirkmechanismus
Endoxifen exerts its effects primarily through its interaction with estrogen receptors. It binds to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to the degradation of ERα and inhibition of estrogen-induced gene transcription. This results in the suppression of estrogen-dependent cell proliferation and tumor growth .
Molecular Targets and Pathways: Endoxifen targets several molecular pathways involved in cell cycle regulation, apoptosis, and gene expression. It has been shown to induce cell cycle arrest and promote apoptosis in breast cancer cells. Additionally, endoxifen modulates the expression of various genes involved in estrogen signaling and tumor progression .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxy-tamoxifen (4HT)
- N-Desmethyl-tamoxifen (NDT)
- ICI-182,780 (Fulvestrant)
Uniqueness of Endoxifen: Endoxifen’s unique mechanism of action, involving the degradation of ERα and inhibition of estrogen-induced gene transcription, sets it apart from other tamoxifen metabolites. Its higher potency and effectiveness in reducing tumor growth make it a valuable compound in the treatment of estrogen receptor-positive breast cancer .
Eigenschaften
IUPAC Name |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJBZVSGOZTKRH-OCOZRVBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150869 | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110025-28-0, 114828-90-9 | |
| Record name | 4-Hydroxy-N-desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endoxifen, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E-Endoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endoxifen, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110025-28-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDOXIFEN, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












